3-Nitro-4-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

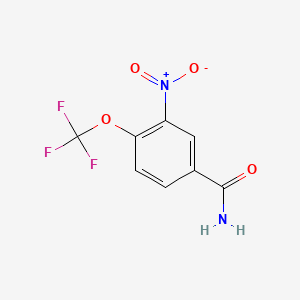

3-Nitro-4-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C8H5F3N2O4 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(trifluoromethoxy)benzamide typically involves the nitration of 4-(trifluoromethoxy)benzoic acid, followed by the conversion of the resulting nitro compound to the corresponding benzamide. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions. The resulting nitro compound is then reacted with ammonia or an amine to form the benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

Hydrolysis: The benzamide group can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Major Products

Reduction: 3-Amino-4-(trifluoromethoxy)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-(Trifluoromethoxy)benzoic acid and ammonia or an amine.

Scientific Research Applications

3-Nitro-4-(trifluoromethoxy)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(trifluoromethoxy)benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activities. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

3-Nitro-4-methoxybenzamide: Similar structure but with a methoxy group (-OCH3) instead of a trifluoromethoxy group.

3-Nitro-4-chlorobenzamide: Contains a chloro group (-Cl) instead of a trifluoromethoxy group.

3-Nitro-4-fluorobenzamide: Contains a fluoro group (-F) instead of a trifluoromethoxy group.

Uniqueness

3-Nitro-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs with other substituents.

Biological Activity

3-Nitro-4-(trifluoromethoxy)benzamide (CAS No. 1214323-50-8) is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethoxy group, combined with the nitro substituent, suggests unique interactions with biological targets, making it a candidate for further investigation in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₆F₃N₃O₃

- Molecular Weight : 239.14 g/mol

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The nitro group can undergo reduction to form an amino group, which may enhance binding affinity to target proteins. The trifluoromethoxy moiety is known to influence lipophilicity and bioavailability, potentially increasing the compound's potency against certain biological targets.

Biological Activity and Efficacy

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies have shown that the inclusion of trifluoromethyl groups can significantly improve the potency of inhibitors against various kinases and other enzymes .

Table 1: Summary of Biological Activities

| Target | Activity | Reference |

|---|---|---|

| PDGFRα | Inhibition (67%-77%) | |

| EGFR | High inhibition (91%-92% at 10 nM) | |

| Antiparasitic | Moderate activity | |

| Enzyme Inhibition | Various enzymes |

Case Studies

- Inhibition of Protein Kinases : A study demonstrated that compounds similar to this compound exhibit significant inhibitory effects on protein kinases involved in cancer progression. The docking studies indicated favorable binding geometries that enhance interaction with the active sites of these kinases, suggesting potential for use in targeted cancer therapy .

- Antiparasitic Activity : Research into related compounds has shown that modifications leading to increased lipophilicity correlate with improved efficacy against malaria parasites. For instance, derivatives with similar functional groups were tested and showed promising results in inhibiting PfATP4-associated Na⁺-ATPase activity, which is critical for parasite survival .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively studied; however, analogs containing similar functional groups have demonstrated varying degrees of metabolic stability and bioavailability. Toxicological assessments are necessary to evaluate the safety profile before clinical applications can be considered.

Properties

IUPAC Name |

3-nitro-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O4/c9-8(10,11)17-6-2-1-4(7(12)14)3-5(6)13(15)16/h1-3H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLVPZHDZLCXKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716480 |

Source

|

| Record name | 3-Nitro-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214323-50-8 |

Source

|

| Record name | 3-Nitro-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.